![molecular formula C22H27N3O3S B300107 4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylbenzenesulfonamide](/img/structure/B300107.png)
4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylbenzenesulfonamide
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Overview
Description
4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" in research literature and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Compound X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been investigated for its potential cardiovascular benefits.
Advantages and Limitations for Lab Experiments
One advantage of using Compound X in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This allows for more precise investigation of specific biological processes. However, one limitation of using Compound X is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on Compound X. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its potential side effects.
Synthesis Methods
The synthesis of Compound X has been achieved using several methods, including the reaction of 4-tert-butylbenzenesulfonyl chloride with N-methyl-N-phenylhydrazinecarboxamide in the presence of a base. Another method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid in the presence of a base. Both methods have been used to produce Compound X with high yield and purity.
Scientific Research Applications
Compound X has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, it has been investigated for its potential use in treating diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Research has also been conducted on the use of Compound X in drug delivery systems.
properties
Product Name |
4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylbenzenesulfonamide |
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Molecular Formula |
C22H27N3O3S |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H27N3O3S/c1-16-20(21(26)25(23(16)5)18-10-8-7-9-11-18)24(6)29(27,28)19-14-12-17(13-15-19)22(2,3)4/h7-15H,1-6H3 |
InChI Key |
NXHLMWHDEXVNDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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